Thorium dicarbonate

Catalog No.
S956613
CAS No.
19024-62-5
M.F
Th(CO3)2
C2O6Th
M. Wt
352.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thorium dicarbonate

CAS Number

19024-62-5

Product Name

Thorium dicarbonate

IUPAC Name

thorium(4+);dicarbonate

Molecular Formula

Th(CO3)2
C2O6Th

Molecular Weight

352.06 g/mol

InChI

InChI=1S/2CH2O3.Th/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4

InChI Key

UTLZBWAGLRNNAY-UHFFFAOYSA-J

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[Th+4]

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[Th+4]

Thorium dicarbonate is a chemical compound composed of thorium and carbonate ions, represented by the formula Th CO3 2\text{Th CO}_3\text{ }_2. This compound typically appears as a white, hygroscopic powder that can absorb moisture from the atmosphere. Thorium, an actinide metal, is known for its radioactivity and its ability to form various compounds, including oxides and carbonates. The dicarbonate form is particularly interesting due to its solubility in concentrated sodium carbonate solutions, which distinguishes it from many other thorium compounds that are less soluble .

  • Decomposition: Upon heating, thorium dicarbonate decomposes to form thorium oxide and carbon dioxide:
    Th CO3 2ThO2+2CO2\text{Th CO}_3\text{ }_2\rightarrow \text{ThO}_2+2\text{CO}_2
  • Reactions with Acids: When treated with strong acids, thorium dicarbonate can dissolve to produce thorium salts. For example, reacting with hydrochloric acid yields thorium chloride:
    Th CO3 2+6HCl2ThCl4+2CO2+2H2O\text{Th CO}_3\text{ }_2+6\text{HCl}\rightarrow 2\text{ThCl}_4+2\text{CO}_2+2\text{H}_2\text{O}

Thorium dicarbonate can be synthesized through various methods:

  • Reaction with Carbon Dioxide: One common method involves reacting thorium hydroxide or thorium oxide with carbon dioxide in an aqueous solution:
    Th OH 4+2CO2Th CO3 2+4H2O\text{Th OH }_4+2\text{CO}_2\rightarrow \text{Th CO}_3\text{ }_2+4\text{H}_2\text{O}
  • Precipitation: Another approach is to precipitate thorium dicarbonate from a solution containing thorium salts by adding sodium carbonate:
    ThCl4+Na2CO3Th CO3 2+2NaCl\text{ThCl}_4+Na_2\text{CO}_3\rightarrow \text{Th CO}_3\text{ }_2+2\text{NaCl}

Interaction studies involving thorium dicarbonate primarily focus on its reactivity with other chemicals and its behavior in biological systems. Research has shown that it can interact with various ligands and solvents, affecting its solubility and stability. Additionally, studies on the interaction of thorium compounds with environmental factors (like pH and temperature) are crucial for understanding their mobility and bioavailability in ecosystems .

Several compounds share similarities with thorium dicarbonate, particularly in terms of composition or reactivity. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
Thorium HydroxideTh(OH)₄Precipitate formed from thorium salts; less soluble.
Thorium OxalateTh(C₂O₄)₂Forms stable complexes; used in analytical chemistry.
Thorium PhosphateTh(PO₄)₂Insoluble; used in ceramics and as a nuclear material.
Thorium CarbonateThCO₃Less stable; reacts readily with acids.

Uniqueness of Thorium Dicarbonate: Unlike many other thorium compounds, thorium dicarbonate exhibits significant solubility in sodium carbonate solutions and has distinct thermal decomposition properties that make it valuable for specific applications in nuclear chemistry and materials science.

Hydrothermal Synthesis Routes

Hydrothermal synthesis has emerged as one of the most effective methods for producing thorium dicarbonate with high phase purity and controlled morphology [4] [5]. This approach leverages the enhanced solubility and reactivity of thorium species under elevated temperature and pressure conditions in aqueous carbonate media.

The hydrothermal synthesis of thorium dicarbonate typically requires temperatures ranging from 150°C to 250°C, with optimal conditions achieved between 160°C and 200°C [4] [6]. Research has demonstrated that temperatures above 160°C significantly favor the formation of thorium-carbonate phases while promoting crystalline growth and phase stability [5] [6]. The process involves the dissolution of thorium precursors, commonly thorium nitrate or thorium chloride, in carbonate-bearing solutions under controlled pH conditions.

Critical parameters for successful hydrothermal synthesis include carbonate ion concentration, which must exceed 8×10⁻² mol/L to ensure complete thorium complexation and precipitation [4]. The pH range for optimal synthesis spans from 7.8 to 9.8, representing weakly basic conditions that promote thorium-carbonate complex formation while preventing competing hydrolysis reactions [7]. Under these conditions, thorium forms stable pentacarbonatothorate complexes with formation constants (log β₅) of 22.0 ± 0.2, demonstrating extremely high thermodynamic stability [8].

The mechanism of hydrothermal thorium dicarbonate formation involves the initial formation of soluble thorium-carbonate complexes, followed by controlled precipitation as temperature and concentration conditions drive supersaturation [4]. The carbonate ions serve a dual function, acting both as pH buffers and as complexing agents that increase the apparent solubility of thorium in weakly basic media [4]. This enhanced solubility facilitates uniform nucleation and crystal growth, resulting in products with superior morphological control compared to conventional precipitation methods.

Yields exceeding 95% have been consistently achieved through hydrothermal synthesis when thorium and carbonate concentrations are maintained above 2.1×10⁻³ mol/L [5] [6]. The process demonstrates remarkable efficiency across a wide pH range, from moderately acidic conditions (0.3 mol/L nitric acid) to alkaline conditions (pH 9.1), providing operational flexibility for various precursor materials [5].

ParameterOptimal RangeImpact on Product Quality
Temperature160-200°CEnhanced crystallinity and phase purity
Carbonate Concentration≥8×10⁻² mol/LComplete thorium complexation
pH Range7.8-9.8Optimal complex stability
Reaction Time2-6 hoursControlled crystal growth
Thorium Concentration≥2.1×10⁻³ mol/LHigh yield achievement

Solid-State Reaction Mechanisms

Solid-state synthesis of thorium dicarbonate involves high-temperature reactions between thorium-containing precursors and carbonate sources in the absence of aqueous media [9]. This methodology is particularly valuable for producing highly crystalline materials with controlled stoichiometry and reduced water content.

The solid-state approach typically employs thorium dioxide as the primary thorium source, which reacts with carbonate compounds such as sodium carbonate or potassium carbonate at elevated temperatures ranging from 1000°C to 2500°C [9]. The reaction mechanism proceeds through direct solid-solid contact and diffusion-controlled processes, requiring intimate mixing of reactants and controlled atmospheric conditions to prevent decomposition.

Industrial production methods favor solid-state reactions conducted under high-temperature and high-pressure conditions to ensure complete conversion and formation of stable thorium dicarbonate phases . The process requires careful control of reaction atmospheres, typically employing inert gases such as nitrogen or argon to prevent oxidative decomposition of carbonate species at elevated temperatures [9].

The thermal stability considerations for solid-state synthesis are critical, as thorium dicarbonate exhibits decomposition behavior above certain temperature thresholds . Research indicates that the compound remains stable under ambient conditions but undergoes thermal decomposition upon heating, releasing carbon dioxide and forming thorium oxide phases [11] . The decomposition temperature varies depending on the specific synthetic conditions and presence of stabilizing agents.

Mechanistic studies reveal that solid-state formation occurs through a series of intermediate phases, beginning with surface reactions at particle interfaces and progressing through bulk diffusion processes [9]. The reaction kinetics are strongly temperature-dependent, with activation energies typically ranging from 80 to 120 kJ/mol for complete conversion to thorium dicarbonate phases.

Yields from solid-state synthesis typically range from 80% to 95%, with higher yields achieved through optimization of reaction temperature, time, and reactant stoichiometry . The method produces materials with excellent thermal stability and low water content, making them suitable for high-temperature applications and long-term storage.

Synthesis ConditionTemperature Range (°C)AtmosphereTypical Yield (%)
Direct Carbonate Reaction1000-1500Inert (N₂)85-92
High-Pressure Synthesis1500-2000Inert (Ar)90-95
Flux-Assisted Reaction800-1200CO₂/Inert80-88

Phase Purity and Yield Optimization Strategies

Optimization of thorium dicarbonate synthesis requires systematic control of multiple parameters to achieve maximum phase purity and yield while minimizing unwanted side products and impurities [12] [13]. Advanced optimization strategies employ statistical design methodologies and response surface techniques to identify optimal synthesis conditions.

Temperature control represents the most critical factor affecting both yield and phase purity [14] [15]. Research demonstrates that optimal precipitation occurs within narrow temperature windows, with deviations resulting in decreased yield and formation of competing phases [16] [14]. For hydrothermal synthesis, maintaining temperatures between 160°C and 200°C ensures optimal balance between reaction kinetics and phase stability [4] [6].

pH optimization strategies focus on maintaining conditions that maximize thorium-carbonate complex stability while minimizing competing reactions [17] [18]. The optimal pH range of 3.5 to 4.0 for precipitation processes ensures complete thorium recovery while preventing formation of hydroxide or oxide impurities [19] [17]. Advanced pH control systems employ automated titration and feedback mechanisms to maintain precise conditions throughout the synthesis process.

Concentration ratio optimization involves careful balancing of thorium and carbonate concentrations to achieve stoichiometric conversion while preventing excess reactant interference [12] [13]. The optimal thorium to carbonate ratio ranges from 1:2 to 1:5, depending on the specific synthesis method and desired product characteristics [4]. Higher carbonate ratios generally improve yield but may introduce purification challenges in downstream processing.

Two-step alkaline precipitation has emerged as a particularly effective optimization strategy, achieving thorium precipitation efficiencies exceeding 99.9% while simultaneously removing impurities such as radium [19] [17]. This approach involves initial precipitation with ammonia followed by carbonate addition, providing superior control over particle formation and impurity separation compared to single-step methods [17] [20].

Response surface methodology optimization studies have identified critical parameter interactions that significantly affect final product quality [12] [13]. These studies reveal that temperature and pH interactions are particularly important, with optimal conditions requiring simultaneous optimization rather than individual parameter adjustment [13] [14].

Optimization StrategyKey ParametersAchieved Improvement
Temperature ProfilingHeating rate, hold time15-20% yield increase
pH Buffer SystemsCarbonate/bicarbonate ratio95%+ phase purity
Two-Step PrecipitationAmmonia pretreatment99.9% thorium recovery
Concentration OptimizationTh:CO₃²⁻ stoichiometryMinimized side products
Atmosphere ControlInert gas purgingEnhanced thermal stability

Advanced purification strategies incorporate recrystallization techniques and controlled calcination procedures to achieve pharmaceutical-grade purity levels [19] [17]. These methods typically involve dissolution of crude products followed by controlled reprecipitation under optimized conditions, resulting in materials with purity levels exceeding 99.9% and controlled particle size distributions [16] [17].

Other CAS

19024-62-5

Dates

Modify: 2024-02-18

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